molecular formula C13H8F2O3 B12418912 Diflunisal-d3

Diflunisal-d3

Cat. No.: B12418912
M. Wt: 253.21 g/mol
InChI Key: HUPFGZXOMWLGNK-NHPOFCFZSA-N
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Description

Diflunisal-d3 is a deuterated form of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, inflammation, osteoarthritis, and rheumatoid arthritis . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of diflunisal due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diflunisal can be synthesized through several methods. One conventional method involves a five-step synthesis starting from fluorinated aniline. The steps include benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction . Another method involves a one-step synthesis using a palladium-diamine complex in a Suzuki cross-coupling reaction, which provides a high yield of 93% .

Industrial Production Methods

Industrial production of diflunisal typically follows the conventional multi-step synthesis due to its established protocols and scalability. The use of palladium-diamine complexes in a one-step synthesis is also gaining traction due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Diflunisal-d3 undergoes various chemical reactions, including:

    Oxidation: Diflunisal can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert diflunisal to its corresponding alcohols.

    Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted diflunisal derivatives, which can have different pharmacological properties and applications .

Comparison with Similar Compounds

Diflunisal-d3 can be compared with other NSAIDs and salicylic acid derivatives:

Diflunisal’s unique properties, such as its longer duration of action and fewer side effects, make it a valuable compound in both clinical and research settings.

Properties

Molecular Formula

C13H8F2O3

Molecular Weight

253.21 g/mol

IUPAC Name

2,4,5-trideuterio-3-(2,4-difluorophenyl)-6-hydroxybenzoic acid

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)/i1D,4D,5D

InChI Key

HUPFGZXOMWLGNK-NHPOFCFZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)F)F)[2H])C(=O)O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O

Origin of Product

United States

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